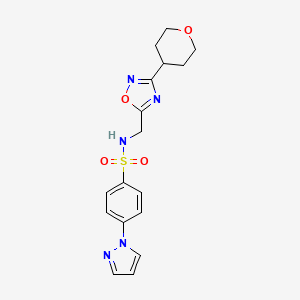

![molecular formula C18H18N2O3S2 B2752675 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 898436-80-1](/img/structure/B2752675.png)

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

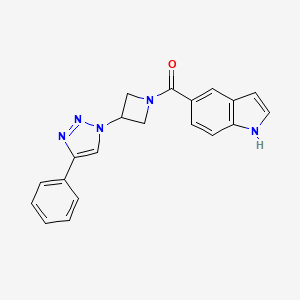

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide, also known as MMBTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MMBTA is a thiazole-based molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, which share structural similarities with (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

A variety of compounds incorporating the 1,3,4-thiadiazole core, akin to the structure of interest, were synthesized and evaluated for their antimicrobial properties. Certain derivatives exhibited strong antimicrobial activity against S. epidermidis, showcasing the potential for these compounds to be developed into antimicrobial agents (Gür et al., 2020).

Anticancer Studies

Several studies have focused on the synthesis of Schiff bases and other derivatives from compounds containing the 1,3,4-thiadiazole core for investigating their antiproliferative and antimicrobial properties. One compound demonstrated significant cytotoxicity against PC-3 and MDA-MB-231 cancer cell lines, indicating its potential for further investigation in cancer therapy (Gür et al., 2020).

CO2 Fixation into Amines

Thiazolium carbene catalysts derived from vitamin B1, related to the compound of interest through their sulfur-containing heterocyclic structure, have been utilized for the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This presents an environmentally friendly approach to synthesizing valuable compounds for pharmaceuticals and natural products (Das et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the FtsZ protein . FtsZ is a protein encoded by the FtsZ gene that assembles into a ring at the future site of the septum of bacterial cell division .

Mode of Action

The compound interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division .

Biochemical Pathways

The compound affects the bacterial cell division pathway by interacting with the FtsZ protein . By disrupting the GTPase activity and dynamic assembly of FtsZ, the compound inhibits the formation of the septum, a crucial step in bacterial cell division .

Result of Action

The result of the compound’s action is the inhibition of bacterial cell division , leading to bacterial cell death . This makes the compound a potential candidate for the development of new antibacterial agents .

Action Environment

properties

IUPAC Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-13-7-9-14(10-8-13)25(22,23)12-11-17(21)19-18-20(2)15-5-3-4-6-16(15)24-18/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLLMURSUPELGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)

![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)

![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)

![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)

![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)